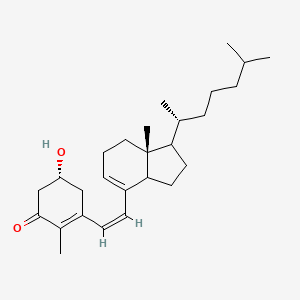
1-Keto-25-Hydroxyprevitamin D3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Keto-25-Hydroxyprevitamin D3 is a derivative of vitamin D3, which plays a crucial role in calcium homeostasis and bone health. This compound is an intermediate in the metabolic pathway of vitamin D3 and is involved in various biological processes, including immune regulation and cellular differentiation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Keto-25-Hydroxyprevitamin D3 typically involves the hydroxylation of vitamin D3 at specific positions. One common method is the use of UV light to convert 7-dehydrocholesterol to previtamin D3, followed by hydroxylation and oxidation steps to produce the desired compound .
Industrial Production Methods: Industrial production of this compound often employs large-scale photochemical reactors for the initial UV-induced conversion. Subsequent steps involve chromatographic purification and chemical modifications under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Keto-25-Hydroxyprevitamin D3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of ketones back to hydroxyl groups.
Substitution: Replacement of functional groups with others under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles under basic or acidic conditions.
Major Products: The major products formed from these reactions include various hydroxylated and ketone derivatives of vitamin D3, which have distinct biological activities .
Applications De Recherche Scientifique
1-Keto-25-Hydroxyprevitamin D3 has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other vitamin D analogs.
Biology: Studied for its role in cellular differentiation and immune modulation.
Medicine: Investigated for its potential therapeutic effects in bone disorders and immune-related diseases.
Industry: Utilized in the formulation of dietary supplements and fortified foods
Mécanisme D'action
The mechanism of action of 1-Keto-25-Hydroxyprevitamin D3 involves its conversion to the active form, 1,25-dihydroxyvitamin D3, which binds to the vitamin D receptor (VDR). This complex then interacts with DNA to regulate the expression of genes involved in calcium absorption, immune response, and cellular growth .
Comparaison Avec Des Composés Similaires
25-Hydroxyvitamin D3: Another intermediate in the vitamin D3 metabolic pathway.
1,25-Dihydroxyvitamin D3: The active form of vitamin D3 with potent biological effects.
Vitamin D2 (Ergocalciferol): A plant-derived form of vitamin D with similar but less potent effects compared to vitamin D3
Uniqueness: 1-Keto-25-Hydroxyprevitamin D3 is unique due to its specific role as an intermediate in the synthesis of the active form of vitamin D3. Its ability to undergo various chemical modifications makes it a valuable compound for research and industrial applications .
Propriétés
Formule moléculaire |
C27H42O2 |
|---|---|
Poids moléculaire |
398.6 g/mol |
Nom IUPAC |
(5R)-3-[(Z)-2-[(7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-5-hydroxy-2-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C27H42O2/c1-18(2)8-6-9-19(3)24-13-14-25-21(10-7-15-27(24,25)5)11-12-22-16-23(28)17-26(29)20(22)4/h10-12,18-19,23-25,28H,6-9,13-17H2,1-5H3/b12-11-/t19-,23-,24?,25?,27-/m1/s1 |
Clé InChI |
ANAXKKUNYOIUKN-KCIHAJOPSA-N |
SMILES isomérique |
CC1=C(C[C@H](CC1=O)O)/C=C\C2=CCC[C@]3(C2CCC3[C@H](C)CCCC(C)C)C |
SMILES canonique |
CC1=C(CC(CC1=O)O)C=CC2=CCCC3(C2CCC3C(C)CCCC(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


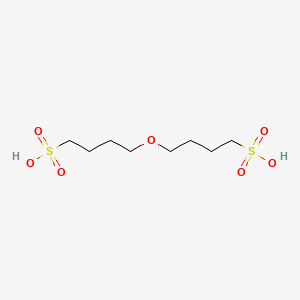
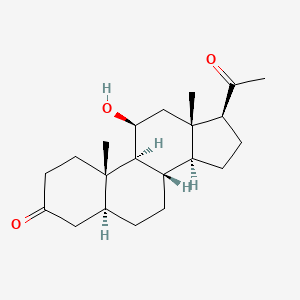

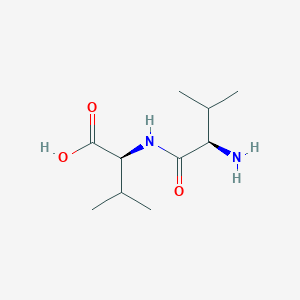
![dipotassium;(2S,3S,5R,6R)-6-[[(3R,5R,7R,8R,9S,10S,12S,13R,14S,17R)-7,12-dihydroxy-10,13-dimethyl-17-[(2R)-5-oxo-5-(sulfonatomethylamino)pentan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13414597.png)
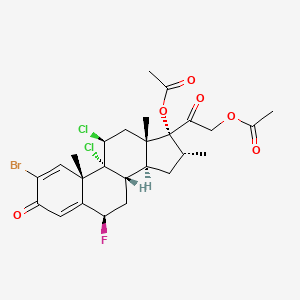


![3,6-bis[2-(1-methylpyridin-1-ium-4-yl)ethenyl]-9H-carbazole;diiodide](/img/structure/B13414629.png)
![Bis[1,2,3,4,5-pentaphenyl-1'-(di-t-butylphosphino)ferrocene]palladium(0), Pd 7.0%](/img/structure/B13414632.png)
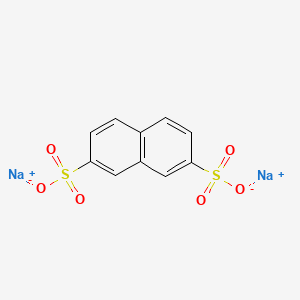

![(2R,4R,5R)-4-[(2,4-dichlorophenyl)methoxy]-5-[(2,4-dichlorophenyl)methoxymethyl]-2-methoxyoxolan-3-one](/img/structure/B13414648.png)

